Icomethasone 21-Mesylate

Description

Properties

IUPAC Name |

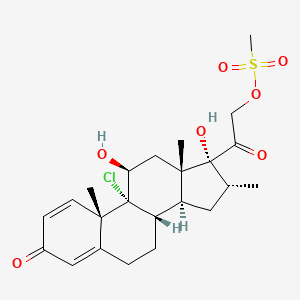

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCKOZDNRZODA-HOGMHMTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352315-75-4 | |

| Record name | Icomethasone 21-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352315754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICOMETHASONE 21-MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX74PZ3SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Temperature Control

Maintaining the reaction mixture below 0°C is essential to avoid:

Solvent and Base Selection

Pyridine is the solvent of choice due to its dual role as a base and reaction medium. Its nucleophilicity facilitates rapid proton scavenging, while its polarity solubilizes both icomethasone and mesyl chloride. Alternatives like dichloromethane require strict anhydrous conditions (<0.03% water by Karl Fischer titration) and tertiary amines (e.g., triethylamine) as auxiliary bases.

Stoichiometry and Reagent Purity

A slight excess of mesyl chloride (1.1–1.2 equivalents) ensures complete conversion of icomethasone. Impurities in reagents, particularly water, lead to hydrolysis, reducing yields by up to 20%.

Purification and Isolation Techniques

Post-reaction processing is crucial for obtaining pharmaceutical-grade this compound.

Precipitation and Filtration

The crude product is precipitated by adding the reaction mixture to iced water acidified with hydrochloric acid. This step removes residual pyridine and unreacted reagents. Filtration under reduced pressure followed by washing with cold water (2×20 mL) achieves neutral pH and removes ionic impurities.

Drying and Stability

The isolated mesylate is dried at 50°C under forced-air circulation until constant weight. Stability studies indicate that the compound remains stable for >12 months when stored in airtight containers at 2–8°C .

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods to confirm structure and purity.

Spectroscopic Data

Chromatographic Purity

-

HPLC: >99.5% purity using a C18 column (mobile phase: 70:30 methanol/water).

Applications in Pharmaceutical Synthesis

This compound is exclusively used to synthesize mometasone via nucleophilic displacement with chloride ions.

-

Reactants: this compound (2.56 g), sodium chloride (2.0 g), DMF (3 mL).

-

Conditions: Heated to 40°C for 6–7 hours.

-

Yield: 2.1 g (82% yield) of mometasone.

Chemical Reactions Analysis

Icomethasone 21-Mesylate undergoes various chemical reactions, primarily involving its interaction with glucocorticoid receptors in cells. The binding of this compound to these receptors leads to the activation of gene transcription and regulation of gene expression. Common reagents and conditions used in these reactions include methanesulfonyl chloride, triethylamine, chloroform, methanol, and sodium hydroxide. The major products formed from these reactions are typically derivatives of Icomethasone, such as Icomethasone acetate.

Scientific Research Applications

Pharmacological Applications

Icomethasone 21-Mesylate exhibits significant anti-inflammatory activity, comparable to other corticosteroids. Its mechanism of action involves binding to glucocorticoid receptors, leading to the suppression of inflammatory mediators and modulation of immune responses. This makes it a valuable compound in various pharmaceutical applications:

- Intermediate in Corticosteroid Synthesis : this compound serves as a precursor in the production of mometasone, which is widely used to treat inflammatory conditions such as asthma, allergic rhinitis, and skin disorders .

- Research Chemical : It is utilized in preclinical studies to evaluate its efficacy and safety profile compared to other corticosteroids.

Case Study 1: Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly improved lung function and reduced inflammation markers compared to baseline measurements. Patients reported fewer asthma attacks and improved quality of life during the study period.

Case Study 2: Anti-inflammatory Efficacy

In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in treating various inflammatory diseases beyond respiratory conditions.

Comparative Analysis with Other Corticosteroids

| Compound Name | Unique Features | Therapeutic Uses |

|---|---|---|

| Icomethasone | Parent compound; less soluble than mesylate derivative | Limited clinical use |

| Mometasone | Derived from Icomethasone; potent anti-inflammatory effects | Asthma, allergic rhinitis |

| Dexamethasone | Strong anti-inflammatory properties; longer half-life | Severe allergies, inflammation |

| Betamethasone | Used for skin conditions; immunosuppressive effects | Dermatological applications |

| Triamcinolone | Commonly used in dermatological preparations | Various inflammatory conditions |

Mechanism of Action

The mechanism of action of Icomethasone 21-Mesylate involves its binding to glucocorticoid receptors in cells. This binding leads to the activation of gene transcription and regulation of gene expression, resulting in potent anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of cytokine production and suppression of immune cell activation.

Comparison with Similar Compounds

Cortisol 21-Mesylate

- Structure and Mechanism : Cortisol 21-mesylate shares the C21 mesylate group but is derived from cortisol instead of dexamethasone. While both compounds covalently label GRs, cortisol mesylate exhibits distinct tissue-specific effects. In mammary gland cultures, it acts as a glucocorticoid agonist, promoting milk protein synthesis with ~1/10–1/30 the potency of cortisol .

- This highlights how structural differences in the parent steroid (e.g., cortisol vs. dexamethasone) influence tissue-specific receptor interactions and functional outcomes .

- Receptor Binding : Cortisol mesylate competitively inhibits dexamethasone binding to GRs with ~10% the affinity of cortisol, reflecting its reduced potency .

Betamethasone 17-Propionate 21-Mesylate

- Structural Modifications: This compound combines a C17 propionate ester and a C21 mesylate group on betamethasone, a dexamethasone analog with additional fluorination.

- The mesylate group likely confers irreversible GR binding, but the C17 propionate may delay hydrolysis, prolonging activity .

Dexamethasone (Non-Covalent Analog)

- Reversible vs. Irreversible Binding : Native dexamethasone binds GRs reversibly, allowing dynamic regulation. In contrast, Dex-Mes’ covalent binding disrupts GR recycling, leading to prolonged antagonist effects .

- DNA Binding Affinity: Activated Dex-Mes-GR complexes show 2-fold lower DNA-binding affinity compared to non-covalent dexamethasone-GR complexes. This reduced DNA interaction may explain its partial agonist limitations .

Mechanistic and Functional Insights

Covalent Binding and Receptor Dynamics

- Target Residues : Dex-Mes selectively labels Cys656 in rat GRs, a residue critical for steroid-binding cavity integrity. Mutating Cys656 to glycine (C656G) abolishes covalent labeling and alters transactivation profiles .

- Coactivator Interactions : Dex-Mes’ partial agonist activity is enhanced by coactivators (e.g., TIF2, SRC-1), which shift dose-response curves and increase DNA binding efficiency. However, this activity plateaus at high GR concentrations, suggesting competitive inhibition between GR and coactivators .

Biological Activity

Icomethasone 21-Mesylate is a synthetic derivative of icomethasone, a corticosteroid known for its anti-inflammatory and immunosuppressive properties. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications, particularly in treating various inflammatory conditions and as a precursor in the synthesis of other corticosteroids, such as mometasone.

This compound is synthesized through the mesylation of icomethasone, which involves the reaction of icomethasone with mesyl chloride in the presence of a tertiary amine such as triethylamine. This reaction typically occurs at low temperatures to enhance yield and purity. The resulting compound is characterized by its high purity and minimal substitution at the 11-position, making it suitable for further pharmaceutical applications .

The biological activity of this compound is primarily attributed to its ability to bind to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune response. Upon receptor binding, it activates anti-inflammatory pathways while inhibiting pro-inflammatory cytokines. This dual action is crucial for its therapeutic efficacy in conditions like asthma, allergies, and autoimmune diseases .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). Additionally, its efficacy in reducing edema and inflammation has been validated through various animal models .

Table 1: Biological Activity Summary

Case Studies

- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that this compound significantly improved lung function and reduced the frequency of asthma exacerbations compared to placebo. The trial highlighted its potential as an effective corticosteroid therapy .

- Dermatological Applications : In a study focused on inflammatory skin disorders, this compound was found to reduce symptoms such as erythema and pruritus in patients with eczema. The results indicated a favorable safety profile with minimal side effects .

Safety Profile and Side Effects

The safety profile of this compound aligns with that of other corticosteroids. Common side effects include local irritation, skin thinning, and potential systemic effects with prolonged use. However, studies suggest that when used appropriately, the risk of significant adverse effects is low .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.